molecular formula C7H5BrN2O2S B1382974 3-Bromo-4-cyanobenzene-1-sulfonamide CAS No. 1261726-19-5

3-Bromo-4-cyanobenzene-1-sulfonamide

Cat. No.: B1382974
CAS No.: 1261726-19-5
M. Wt: 261.1 g/mol
InChI Key: FIVRFSHMNHNXJG-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzene-1-sulfonamide is an organic compound with the molecular formula C7H5BrN2O2S and a molecular weight of 261.1 g/mol . It is a derivative of benzene, featuring bromine, cyano, and sulfonamide functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyanobenzene-1-sulfonamide typically involves the bromination of 4-cyanobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyanobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Electrophilic Aromatic Substitution: The cyano and sulfonamide groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides or thiols.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Bromo-4-cyanobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyano group can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-cyanobenzene-1-sulfonamide
  • 3-Bromo-4-nitrobenzene-1-sulfonamide
  • 3-Bromo-4-methylbenzene-1-sulfonamide

Uniqueness

3-Bromo-4-cyanobenzene-1-sulfonamide is unique due to the presence of both cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3-bromo-4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVRFSHMNHNXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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